DAMPA Methyl Ester
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Overview
Description
“Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate” is an organic compound that belongs to the class of 1-benzoylpiperidines . It is also known as DAMPA, which is a Methotrexate analog and an antitumor agent .
Molecular Structure Analysis
The molecular formula of this compound is C15H15N7O2 . The InChI code is 1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) .Physical and Chemical Properties Analysis
This compound is a brownish yellow to orange solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Chemical Synthesis and Molecular Structure
One study discusses the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, emphasizing the methodological advancements in radiolabeling compounds for biological studies. This compound demonstrates specific activity suitable for further pharmacological and biochemical exploration (Taylor et al., 1996).
Biological Activity and Molecular Interactions
Another important study highlights the significance of the side-chain amide carbonyl group in determining the biological activity of methotrexate analogues, including compounds structurally related to Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate. This research offers insights into the molecular basis of drug action and resistance, underscoring the critical role of chemical structure in therapeutic efficacy (Rosowsky & Forsch, 1982).
Supramolecular Structures
Research into hydrogen-bonded supramolecular structures has also been a focus, with studies examining how modifications to benzoate derivatives, including those similar to Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate, influence the formation of one, two, and three-dimensional structures. These findings contribute to our understanding of molecular assembly and its potential applications in nanotechnology and material science (Portilla et al., 2007).
Antimicrobial Properties
The antimicrobial potential of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate derivatives has been investigated, with studies focusing on the synthesis and evaluation of novel compounds for their antibacterial activity. Such research is pivotal in the quest for new therapeutic agents against resistant microbial strains (El-Haggar et al., 2015).
Photopolymerization Processes
Additionally, derivatives of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate have been studied for their role in photopolymerization processes, illustrating the compound's utility in material sciences and engineering. This research explores the photophysical properties of novel compounds, shedding light on their potential industrial applications (Guillaneuf et al., 2010).
Mechanism of Action
Target of Action
The primary target of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate is the Putative dehydrogenase/reductase SDR family member 4-like 2 . This protein is part of the short-chain dehydrogenases/reductases (SDR) family, which are known to be involved in a variety of metabolic pathways and cellular processes.
Mode of Action
Given its structural similarity to other pteridine derivatives, it is likely that it interacts with its target protein, potentially altering its function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Properties
IUPAC Name |
methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFNJDZYIIOJMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299929 |
Source
|
Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23853-09-0 |
Source
|
Record name | NSC133722 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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